N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(2-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-2-26-14-6-4-3-5-12(14)20-16(24)9-11-10-27-18(19-11)22-17(25)13-7-8-15(23)21-13/h3-6,10,13H,2,7-9H2,1H3,(H,20,24)(H,21,23)(H,19,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVSZBDLDRISDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, is a derivative of cyanoacetamide. Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis. They are extensively utilized as reactants to form a variety of heterocyclic compounds
Mode of Action
It is known that the compound is a derivative of cyanoacetamide, which has diverse biological activities. The compound likely interacts with its targets through the carbonyl and cyano functions, enabling reactions with common bidentate reagents.
Biochemical Pathways
The compound is likely involved in various biochemical pathways due to its heterocyclic nature. It is synthesized from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which is converted to corresponding acid hydrazide by hydrazine hydrate in ethanol
Biological Activity
N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action based on available research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.44 g/mol. The compound features several functional groups, including thiazole and oxopyrrolidine moieties, which are known for their roles in various biological activities.
Anticancer Activity
Research indicates that derivatives of 5-oxopyrrolidine, including the compound , exhibit significant anticancer properties. A study characterized the anticancer activity of various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The findings revealed:
- Cytotoxicity : The compound demonstrated cytotoxic effects, reducing cell viability significantly compared to control groups treated with standard chemotherapeutics like cisplatin.
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| This compound | 66% | TBD |
| Cisplatin | 50% | 10 |
The structure-dependent nature of these compounds suggests that specific substitutions can enhance or diminish their effectiveness against cancer cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. In vitro tests against multidrug-resistant strains of Staphylococcus aureus and other pathogens showed promising results:
- Inhibition of Growth : The compound effectively inhibited the growth of resistant bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | TBD |
| Escherichia coli | TBD |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant bacteria.
While specific mechanisms for this compound have not been fully elucidated, similar compounds have been shown to interact with various biological targets:
- Cell Cycle Arrest : Some derivatives have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) : Compounds containing thiazole rings often exhibit antioxidant properties, which may play a role in their cytotoxic effects against cancer cells.
- Enzyme Inhibition : Thiazole derivatives are known to inhibit specific enzymes involved in cancer cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
